3-(溴甲基)环戊烷甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

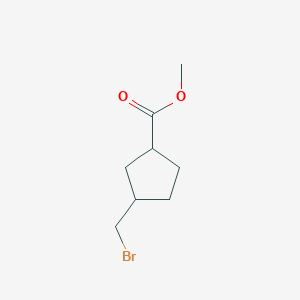

“Methyl 3-(bromomethyl)cyclopentanecarboxylate” is a chemical compound used in various fields such as life sciences, organic synthesis, and environmental measurement . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthetic potential of “Methyl 3-(bromomethyl)cyclopentanecarboxylate” has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .Molecular Structure Analysis

The molecular formula of “Methyl 3-(bromomethyl)cyclopentanecarboxylate” is C8H13BrO2 . The average mass is 221.09 Da and the monoisotopic mass is 220.009888 Da .Chemical Reactions Analysis

“Methyl 3-(bromomethyl)cyclopentanecarboxylate” has been used in the allylation of structurally diverse ketones . The allylation products have been used in the target-oriented synthesis of new heterocyclic compounds .Physical And Chemical Properties Analysis

“Methyl 3-(bromomethyl)cyclopentanecarboxylate” is a yellow oil . It should be stored at 0-8°C .科学研究应用

Synthesis of Cyclopentane Derivatives

Methyl 3-(bromomethyl)cyclopentanecarboxylate: is a valuable intermediate in the synthesis of various cyclopentane derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their biological activities. The compound’s structure allows for further functionalization, making it a versatile building block in organic synthesis .

Precursor for Heterocyclic Compounds

This compound serves as a precursor for the synthesis of heterocyclic compounds. Heterocycles are a fundamental component of many drugs and materials. The bromomethyl group in the compound can undergo nucleophilic substitution reactions, enabling the formation of diverse heterocyclic structures .

Development of Anti-inflammatory Agents

Research has indicated the potential of cyclopentane derivatives, synthesized from Methyl 3-(bromomethyl)cyclopentanecarboxylate , in the development of anti-inflammatory agents. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treatment .

Creation of High-Performance Polymers

The bromomethyl group of Methyl 3-(bromomethyl)cyclopentanecarboxylate can be utilized in polymerization reactions to create high-performance polymers. These polymers have applications in various industries, including automotive and aerospace, for their durability and resistance properties .

Agricultural Chemical Research

In agricultural chemical research, Methyl 3-(bromomethyl)cyclopentanecarboxylate is used to synthesize compounds that can act as growth regulators or pesticides. The ability to create targeted molecules makes it an important tool in developing sustainable agricultural practices .

Catalyst and Reagent in Organic Chemistry

As a reagent and catalyst, Methyl 3-(bromomethyl)cyclopentanecarboxylate is involved in various organic reactions, such as coupling reactions and cyclizations. Its reactivity can be harnessed to promote specific reactions that are essential in the synthesis of complex organic molecules .

安全和危害

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

methyl 3-(bromomethyl)cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCDRLMUQNCVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(bromomethyl)cyclopentanecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)

![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2966985.png)

![N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2966990.png)

![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)

![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967004.png)

![2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2967006.png)